3-(3-methylphenyl)-N-[4-(methylthio)benzyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
This compound is a triazoloquinazoline derivative characterized by a fused heterocyclic core structure, a 3-methylphenyl substituent at position 3, and a 4-(methylthio)benzyl carboxamide group at position 6. The triazoloquinazoline scaffold is known for its bioactivity in medicinal and agrochemical research, particularly as kinase inhibitors or antimicrobial agents . Current synthetic routes for such derivatives often involve cyclocondensation of cyanocarbonimidate intermediates with amines or hydrazines, as outlined in early heterocyclic chemistry studies .
Properties
CAS No. |
1029738-09-7 |
|---|---|
Molecular Formula |
C25H21N5O2S |
Molecular Weight |
455.54 |
IUPAC Name |
3-(3-methylphenyl)-N-[(4-methylsulfanylphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C25H21N5O2S/c1-15-4-3-5-17(12-15)22-23-27-25(32)20-11-8-18(13-21(20)30(23)29-28-22)24(31)26-14-16-6-9-19(33-2)10-7-16/h3-13,29H,14H2,1-2H3,(H,26,31) |
SMILES |
CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)SC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 3-(3-methylphenyl)-N-[4-(methylthio)benzyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a synthetic derivative belonging to the class of triazoloquinazolines. Its unique structure suggests potential biological activity that warrants investigation. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C25H21N5O2S
- Molecular Weight : 455.54 g/mol
- CAS Number : 1029738-09-7
The compound's structure features a quinazoline core with triazole and carboxamide functionalities, which are known to influence biological activity.
Anti-inflammatory Activity
Research has indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies on pyrazolo[1,5-a]quinazolines have shown that derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2.
Table 1: Inhibitory Concentration (IC50) Values for Related Compounds
| Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
These findings suggest that the target compound may similarly modulate inflammatory pathways through inhibition of key enzymes involved in the inflammatory response .
Anticancer Activity
The anticancer potential of triazoloquinazolines has been explored in various studies. The compound's ability to induce apoptosis in cancer cells was evaluated against cell lines such as A549 (lung cancer) and HeLa (cervical cancer).
Case Study: Anticancer Activity Evaluation
A study conducted on a related quinazoline derivative demonstrated significant cytotoxic effects against A549 and HeLa cells with an IC50 value of approximately 15 µM, indicating strong potential for further development .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of MAPK Pathways : Similar compounds have been shown to interact with mitogen-activated protein kinases (MAPKs), which play crucial roles in cell proliferation and survival.
- Modulation of NF-kB Pathway : Inhibition of NF-kB/AP-1 reporter activity has been observed in related compounds, suggesting that the target compound may similarly affect inflammatory signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological efficacy of triazoloquinazolines:
- The presence of electron-donating groups enhances activity.
- Modifications at the triazole or quinazoline rings can lead to improved potency against specific biological targets.
Scientific Research Applications
The compound has been investigated for its anti-inflammatory and anticancer properties. Research indicates that derivatives of triazoloquinazolines exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Anti-cancer Activity : In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular pathways essential for tumor survival. Specific cell lines tested include MCF-7 (breast cancer) and HCT116 (colon cancer), where it demonstrated IC50 values indicating potent activity against these cancer types.
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds within the triazoloquinazoline class. Below are summarized findings from recent research:
| Study | Findings |
|---|---|
| Bouabdallah et al. (2022) | Reported significant cytotoxic potential against Hep-2 and P815 cell lines with derivatives showing IC50 values as low as 3.25 mg/mL. |
| Li et al. (2022) | Identified a derivative with significant anticancer efficacy against HCT116 (IC50 = 0.39 μM) and MCF-7 (IC50 = 0.46 μM). |
| Zheng et al. (2023) | Developed compounds linked to benzimidazole derivatives that exhibited inhibition of Aurora A/B kinases with promising anticancer activity across multiple cell lines. |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in the Triazoloquinazoline Family
The closest structural analogue is 2-(3-Chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (). Key differences include:
- Substituent Variation : The 3-chlorobenzyl group in the analogue replaces the 3-methylphenyl group in the target compound, which may alter electronic properties and binding affinity.
- Carboxamide Branching : The diisobutyl substituents in the analogue introduce steric bulk, contrasting with the simpler methylthio-benzyl group in the target compound.
Table 1: Structural and Functional Comparison
Activity Comparison with Triazolopyrimidine Derivatives
highlights 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxyacetylhydrazones , which share a triazole-fused heterocycle but differ in the pyrimidine core. These compounds exhibit herbicidal and fungicidal activity, with chiral centers enhancing efficacy . In contrast, the target compound’s quinazoline core may favor interactions with mammalian enzymes over plant targets.
Research Findings and Gaps
- Chirality Effects : demonstrates that chiral centers in triazolopyrimidines boost bioactivity, implying that stereochemical modifications of the target compound could optimize efficacy .
Q & A
Q. Table 1. Key Reaction Conditions for Synthetic Optimization
Q. Table 2. Critical Substituents for SAR Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
